3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the fluorobenzyl group and the thiadiazine ring in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxides, a group to which the compound belongs, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Mode of Action
The compound interacts with its targets, primarily ATP-sensitive potassium channels, leading to their opening . This action results in the inhibition of insulin release . Additionally, compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Biochemical Pathways
The opening of ATP-sensitive potassium channels affects the insulin secretion pathway, resulting in inhibited insulin release . The inhibition of enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase also impacts various biochemical pathways, altering the normal functioning of these enzymes .
Result of Action
The compound’s action results in a variety of effects at the molecular and cellular levels. Its ability to open ATP-sensitive potassium channels leads to inhibited insulin release . Furthermore, its inhibitory effects on certain enzymes can alter the normal functioning of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide in the presence of heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, leading to the cyclization of the intermediates to form the desired thiadiazine 1,1-dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated and nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar 1,2,4-benzothiadiazine 1,1-dioxide scaffold.
Hydrochlorothiazide: Another diuretic with a similar structure and pharmacological profile.
Olaparib: An anticancer agent with a structurally related phthalazinone scaffold.
Uniqueness
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the fluorobenzyl group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSRAUTARMBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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